molecular formula C21H22N4 B6447471 4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline CAS No. 2549029-33-4

4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline

Cat. No.: B6447471
CAS No.: 2549029-33-4
M. Wt: 330.4 g/mol
InChI Key: DVBAOKBYKWEOFW-UHFFFAOYSA-N
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Description

4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline is a complex organic compound that features a quinoline core linked to a pyrrolo[2,3-c]pyrrole moiety via a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the construction of the pyrrolo[2,3-c]pyrrole ring system. The final step involves the coupling of the pyridin-2-yl group to the quinoline core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline: can be compared with other quinoline derivatives and pyrrolo[2,3-c]pyrrole compounds.

    Quinoline derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic areas.

    Pyrrolo[2,3-c]pyrrole compounds:

Uniqueness

The uniqueness of this compound lies in its combined structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-[(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-2-6-19-18(5-1)16(8-11-22-19)13-24-12-9-17-14-25(15-20(17)24)21-7-3-4-10-23-21/h1-8,10-11,17,20H,9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBAOKBYKWEOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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